molecular formula C13H10FN5O3 B1396468 ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate CAS No. 1338651-59-4

ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

Cat. No.: B1396468
CAS No.: 1338651-59-4
M. Wt: 303.25 g/mol
InChI Key: QLTKRWKWGCGVRR-UHFFFAOYSA-N
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Description

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a useful research compound. Its molecular formula is C13H10FN5O3 and its molecular weight is 303.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 3-[1-(4-fluorophenyl)triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5O3/c1-2-21-13(20)12-15-11(17-22-12)10-7-19(18-16-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTKRWKWGCGVRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NO1)C2=CN(N=N2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is a compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the following chemical formula:

C13H10FN5O3\text{C}_{13}\text{H}_{10}\text{F}\text{N}_{5}\text{O}_{3}

with a molecular weight of 303.25 g/mol. Its structure includes a triazole ring fused with an oxadiazole moiety, which is known for its bioisosteric properties that enhance biological activity.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole, including the compound , exhibit significant anticancer properties. The mechanism primarily involves:

  • Inhibition of Enzymes : Compounds like this compound have shown inhibitory effects on various enzymes such as histone deacetylase (HDAC), thymidylate synthase, and telomerase . These enzymes are crucial for cancer cell proliferation and survival.
  • Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines including human colon adenocarcinoma (HT-29) and breast cancer cells. For instance, one study reported an IC50 value indicating moderate potency against a panel of cancer cell lines .

Antimicrobial Activity

The compound also displays antimicrobial properties. The oxadiazole scaffold has been associated with activity against various bacterial and fungal strains. The presence of the fluorophenyl group enhances its interaction with microbial targets .

Anti-inflammatory and Analgesic Effects

In addition to its anticancer and antimicrobial activities, this compound has been explored for its anti-inflammatory effects. It shows potential in reducing inflammation markers and alleviating pain in preclinical models .

The biological activity of this compound can be attributed to several mechanisms:

  • Targeting Nucleic Acids : The oxadiazole moiety interacts with DNA and RNA, potentially disrupting transcription and replication processes in cancer cells.
  • Enzyme Inhibition : By inhibiting key enzymes involved in cell cycle regulation and apoptosis (programmed cell death), the compound can induce cytotoxicity in malignant cells.
  • Modulation of Signaling Pathways : It may interfere with various signaling pathways that are crucial for tumor growth and metastasis.

Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundActivityFindings
Compound AAnticancerIC50 = 92.4 µM against multiple cancer lines
Compound BAntimicrobialEffective against Gram-positive bacteria
Compound CAnti-inflammatoryReduced inflammation markers in animal models

These studies highlight the potential of oxadiazole derivatives in therapeutic applications.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. Ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate has been synthesized and evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of triazole can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making them promising candidates for the development of new antibiotics .

Anticancer Properties
The compound's ability to interact with biological targets has led to investigations into its anticancer potential. The presence of the oxadiazole ring enhances its pharmacological profile by improving solubility and bioavailability. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways .

Case Study: Synthesis and Evaluation
A recent study synthesized this compound and assessed its biological activity. The synthesis involved a multi-step reaction starting from readily available precursors. The resulting compound was characterized using NMR and mass spectrometry techniques to confirm its structure. Biological assays demonstrated significant cytotoxic effects against several cancer cell lines .

Agricultural Science

Fungicidal Activity
Compounds with triazole structures are widely recognized for their fungicidal properties. This compound has been tested for its efficacy against fungal pathogens affecting crops. Laboratory studies have indicated that this compound can effectively inhibit the growth of fungi such as Fusarium spp. and Alternaria spp., suggesting its potential use as a fungicide in agricultural applications .

Material Science

Polymer Applications
The unique chemical structure of this compound allows it to be integrated into polymer matrices to enhance their properties. Research is ongoing into how this compound can improve the thermal stability and mechanical strength of polymers used in various industrial applications. The incorporation of such compounds into polymer systems can lead to materials with tailored functionalities for specific applications .

Summary Table of Applications

Application AreaPotential UsesKey Findings
Medicinal ChemistryAntimicrobial agents, anticancer drugsSignificant cytotoxicity against cancer cells
Agricultural ScienceFungicides for crop protectionEffective against Fusarium and Alternaria fungi
Material ScienceEnhancements in polymer propertiesImproved thermal stability and mechanical strength

Preparation Methods

Preparation of the 1,2,4-Oxadiazole Core

The 1,2,4-oxadiazole ring is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives. Several well-established methods exist:

  • Amidoxime and Acyl Chloride Cyclization: The classical method by Tiemann and Krüger involves reacting amidoximes with acyl chlorides to form 1,2,4-oxadiazoles. Catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine improve yields and reaction efficiency. However, this method can produce side products and sometimes requires harsh conditions.

  • Amidoxime and Activated Carboxylic Acid Derivatives: Amidoximes react with activated carboxylic acid esters (e.g., ethyl esters), anhydrides, or coupling reagents such as EDC, DCC, CDI, TBTU, or T3P to form the oxadiazole ring. This approach often provides better yields and milder reaction conditions compared to acyl chloride methods.

  • One-Pot Synthesis via Vilsmeier Reagent Activation: A convenient method involves activating the carboxylic acid group using a Vilsmeier reagent, followed by cyclization with amidoximes in a one-pot procedure. This yields 3,5-disubstituted 1,2,4-oxadiazoles with good to excellent yields (61–93%) and simplified purification.

  • Alternative Methods: Other methods include the reaction of gem-dibromomethylarenes with amidoximes and tandem reactions involving nitroalkenes, arenes, and nitriles in superacid conditions, though these may have limitations such as long reaction times or the need for resistant substrates.

Preparation of the 1-(4-Fluorophenyl)-1H-1,2,3-Triazole Moiety

The 1,2,3-triazole ring substituted at the N1 position with a 4-fluorophenyl group is typically synthesized via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) , a widely used "click chemistry" reaction:

  • Synthesis of 4-Fluorophenyl Azide: The 4-fluorophenyl azide is prepared by diazotization of 4-fluoroaniline followed by azide substitution.

  • Alkyne Partner: An alkyne functionalized at the position corresponding to the 4-position of the triazole ring is used.

  • CuAAC Reaction: The azide and alkyne are reacted in the presence of a Cu(I) catalyst (e.g., CuSO4/sodium ascorbate) under mild conditions to afford the 1,4-disubstituted 1,2,3-triazole ring with regioselectivity.

This method is favored for its high yield, regioselectivity, and mild reaction conditions, making it suitable for constructing the triazole moiety attached to aromatic systems like 4-fluorophenyl.

Coupling of the Oxadiazole and Triazole Fragments

The key step in preparing ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate is linking the triazole ring to the 3-position of the 1,2,4-oxadiazole ring. This is generally achieved by:

  • Functionalizing the Oxadiazole at the 3-Position: The 3-position of the 1,2,4-oxadiazole ring is often functionalized with a suitable leaving group or reactive handle (e.g., halogen or bromomethyl) to allow further substitution.

  • Nucleophilic Substitution or Cross-Coupling: The triazole moiety, bearing a nucleophilic nitrogen or an organometallic derivative, can be coupled to the oxadiazole core via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), depending on the functional groups present.

  • One-Pot or Sequential Synthesis: Some synthetic routes combine the formation of the oxadiazole ring and the triazole ring in sequential or one-pot procedures to improve efficiency and yield.

Summary Table of Preparation Methods

Step Method/Reaction Type Key Reagents/Conditions Advantages Limitations
1. Oxadiazole ring formation Amidoxime + Acyl Chloride cyclization Amidoxime, acyl chloride, TBAF or pyridine catalyst Simple, classical method Side products, harsh conditions
Amidoxime + Activated Ester/Anhydride EDC, DCC, CDI, TBTU, T3P as coupling reagents Milder conditions, better yields Purification challenges
One-pot Vilsmeier reagent activation Vilsmeier reagent, amidoxime, carboxylic acid High yield, simple purification Requires Vilsmeier reagent
2. Triazole ring formation Cu(I)-catalyzed Azide-Alkyne Cycloaddition 4-fluorophenyl azide, alkyne, Cu(I) catalyst Regioselective, high yield Requires azide handling
3. Coupling oxadiazole & triazole Nucleophilic substitution or cross-coupling Halogenated oxadiazole, triazole derivative, Pd catalyst Efficient linkage of fragments May require multi-step synthesis

Detailed Research Findings and Notes

  • The amidoxime-based synthesis of 1,2,4-oxadiazoles is versatile and widely applied in medicinal chemistry due to the stability and bioisosteric properties of the oxadiazole ring.

  • The CuAAC reaction for triazole formation is a cornerstone of modern heterocyclic chemistry, providing a reliable route to 1,2,3-triazoles substituted with various aromatic groups including fluorophenyl.

  • The combination of these two heterocycles in a single molecule requires careful design of synthetic intermediates to allow efficient coupling, often involving halogenated oxadiazole intermediates and palladium-catalyzed cross-coupling reactions.

  • Yields for each step vary but are generally in the range of 60–90%, depending on reaction conditions and purification methods.

  • Purification techniques commonly include recrystallization and chromatographic methods, with solvent systems tailored to the polarity and solubility of intermediates and final products.

This comprehensive overview of the preparation methods for this compound integrates classical and modern synthetic strategies, highlighting the importance of amidoxime chemistry for oxadiazole formation and click chemistry for triazole construction, followed by effective coupling techniques to assemble the final compound.

Q & A

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Look for the ethyl ester triplet (~1.3 ppm) and quartet (~4.3 ppm), aromatic protons (7.0–8.5 ppm), and triazole/oxadiazole ring protons (distinct splitting patterns) .
    • ¹³C NMR : Carboxylate carbonyl (~160 ppm), triazole/oxadiazole carbons (~140–150 ppm) .
  • X-Ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 84.59° between phenyl and triazole planes in analogous structures) .

How should researchers address contradictory reports on the compound’s biological activity (e.g., enzyme inhibition vs. no activity)?

Q. Advanced

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., kinase inhibition vs. antimicrobial screens) .
  • Structural Analog Testing : Compare activity of derivatives (e.g., replacing 4-fluorophenyl with chlorophenyl) to identify pharmacophore requirements .
  • Computational Modeling : Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding modes and validate experimentally .

What role does the 1,2,4-oxadiazole ring play in the compound’s stability and bioactivity?

Q. Basic

  • Stability : The oxadiazole ring resists hydrolysis under physiological pH due to aromatic stabilization, unlike ester or amide groups .
  • Bioactivity : The ring’s electron-deficient nature enhances interactions with enzymatic pockets (e.g., hydrogen bonding with serine residues in proteases) .
    Supporting Data : Analogous oxadiazole derivatives show improved metabolic stability in plasma compared to pyrazole counterparts .

What strategies resolve discrepancies in melting point or spectral data between synthesized batches?

Q. Advanced

  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., unreacted nitrile intermediates or oxidation products) .
  • Polymorph Screening : Test recrystallization in varying solvents (e.g., acetonitrile vs. toluene) to isolate stable crystalline forms .
  • Dynamic NMR Studies : Probe temperature-dependent shifts to detect conformational flexibility or rotameric states .

How does the 4-fluorophenyl substituent influence the compound’s lipophilicity and membrane permeability?

Q. Advanced

  • LogP Measurement : Experimental determination via shake-flask method (expected LogP ~2.5–3.0 due to fluorine’s electronegativity) .
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Quantifies passive diffusion; fluorophenyl groups enhance permeability compared to hydroxylated analogs .
    Data Table :
SubstituentLogPPAMPA Permeability (nm/s)
4-Fluorophenyl2.825.3 ± 1.2
4-Hydroxyphenyl1.28.7 ± 0.9

What are the best practices for storing this compound to prevent degradation?

Q. Basic

  • Conditions : Store at –20°C under inert gas (argon) in amber vials to avoid light-induced decomposition .
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect hydrolysis of the ethyl ester group .

How can researchers validate the compound’s mechanism of action in cellular assays?

Q. Advanced

  • Knockdown/Overexpression Models : Use siRNA or CRISPR to modulate putative targets (e.g., kinases) and assess activity changes .
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding affinity to purified target proteins .
  • Metabolic Labeling : Track cellular uptake via radiolabeled (³H or ¹⁴C) analogs .

What computational tools predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

Q. Advanced

  • Software : SwissADME or pkCSM for predicting bioavailability, CYP450 interactions, and hERG channel inhibition .
  • Toxicity Alerts : Check for structural alerts (e.g., triazole rings linked to mutagenicity in Ames test predictions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxylate

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